molecular formula C20H27FN2O4 B5099878 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid

Cat. No.: B5099878
M. Wt: 378.4 g/mol
InChI Key: QKAOZVHBMYAMIW-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a cyclohexene and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The cyclohexene derivative can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and an alkyl halide.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.

    Coupling Reactions: The final compound can be obtained by coupling the cyclohexene derivative with the fluorophenyl-piperazine intermediate using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Secondary amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including receptor-ligand interactions.

    Industrial Applications: It can be used in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors in the central nervous system, such as serotonin or dopamine receptors.

    Pathways Involved: The interaction with these receptors can modulate various signaling pathways, leading to changes in neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)methyl]piperazine
  • 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-chlorophenyl)methyl]piperazine
  • 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2.C2H2O4/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAOZVHBMYAMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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